molecular formula C18H16N6O B13359780 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B13359780
M. Wt: 332.4 g/mol
InChI Key: UYAZFBZWUMAMGV-UHFFFAOYSA-N
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Description

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyridine core, a diazabicycloheptane moiety, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyridine core: This is typically achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the diazabicycloheptane moiety: This step involves the use of specific reagents and catalysts to attach the diazabicycloheptane group to the pyridine ring.

    Functionalization of the pyridine ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the complex reaction steps .

Chemical Reactions Analysis

Types of Reactions

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C18H16N6O/c19-5-12-7-21-24-10-15(25)4-16(18(12)24)11-1-2-17(20-6-11)23-8-13-3-14(9-23)22-13/h1-2,4,6-7,10,13-14,22,25H,3,8-9H2

InChI Key

UYAZFBZWUMAMGV-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1N2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)O

Origin of Product

United States

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